
Doptzga
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doptzga is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a glutamic acid moiety. Its molecular formula is C17H22N6O6S, and it has a molecular weight of 438.5 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doptzga involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with glutamic acid. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Doptzga can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Doptzga has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid: An acyclic analogue of 5,6,7,8-tetrahydrofolic acid.
5,6,7,8-Tetrahydrofolic acid: A related compound with similar structural features.
Uniqueness
Doptzga is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
158010-69-6 |
|---|---|
Fórmula molecular |
C16H21N7O6S |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1 |
Clave InChI |
AYSIPLPKKFUMDU-QMMMGPOBSA-N |
SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |
SMILES isomérico |
C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
SMILES canónico |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Sinónimos |
N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


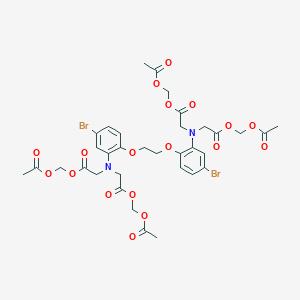
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
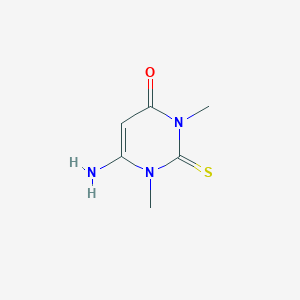
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
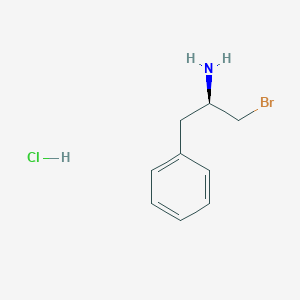

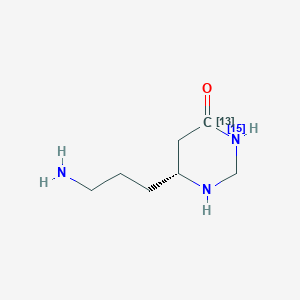
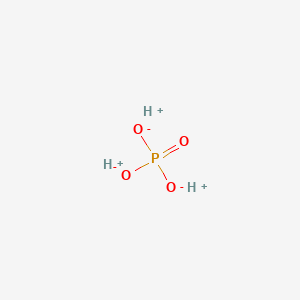
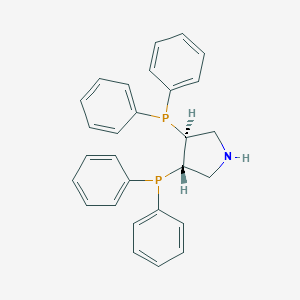
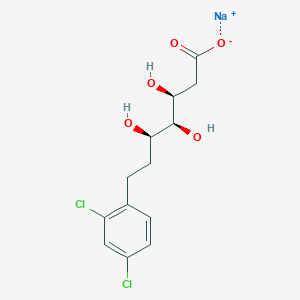
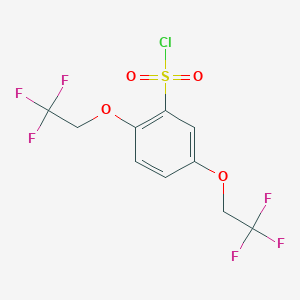


![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
